3-(Chloromethyl)-5-(4-isopropylphenyl)-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C12H13ClN2O |
|---|---|
Molecular Weight |
236.70 g/mol |
IUPAC Name |
3-(chloromethyl)-5-(4-propan-2-ylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H13ClN2O/c1-8(2)9-3-5-10(6-4-9)12-14-11(7-13)15-16-12/h3-6,8H,7H2,1-2H3 |
InChI Key |
FTWNXFSXINDCCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=NO2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Amidoxime Intermediate
The first step in CMIPO synthesis involves converting 4-isopropylbenzonitrile into its corresponding amidoxime derivative. This reaction typically employs hydroxylamine hydrochloride (NH$$_2$$OH·HCl) under basic conditions, with sodium hydroxide (NaOH) serving as the deprotonating agent. The general reaction proceeds as follows:
$$
\text{4-Isopropylbenzonitrile} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{NaOH, EtOH, reflux}} \text{N'-(4-isopropylphenyl)amidoxime}
$$
Key parameters:
- Solvent : Ethanol or ethanol-water mixtures are preferred due to their ability to dissolve both nitrile and hydroxylamine reagents.
- Temperature : Reflux conditions (70–80°C) are maintained for 6–8 hours to ensure complete conversion.
- Stoichiometry : A 1:1.2 molar ratio of nitrile to hydroxylamine hydrochloride optimizes yield while minimizing side reactions.
This step achieves yields of 85–92% when monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:4) as the mobile phase.
Cyclization to Form the Oxadiazole Ring
The amidoxime intermediate undergoes cyclization with chloroacetyl chloride (ClCH$$_2$$COCl) to form the 1,2,4-oxadiazole core. This step requires a non-nucleophilic base, such as N-ethyl-N,N-diisopropylamine (DIPEA), to deprotonate the amidoxime and facilitate nucleophilic attack on the chloroacetyl chloride. The reaction mechanism proceeds as:
$$
\text{N'-(4-isopropylphenyl)amidoxime} + \text{ClCH}2\text{COCl} \xrightarrow{\text{DIPEA, 1,2-dichloroethane}} \text{CMIPO} + \text{HCl} + \text{H}2\text{O}
$$
Optimized conditions :
- Solvent : 1,2-Dichloroethane provides optimal polarity for the reaction, enhancing reagent solubility while suppressing hydrolysis.
- Temperature : Mild heating (50–60°C) for 12–15 hours balances reaction rate and selectivity.
- Base stoichiometry : A 1:2 molar ratio of amidoxime to DIPEA ensures complete deprotonation.
Post-reaction workup involves extraction with ethyl acetate, washing with brine, and purification via silica gel column chromatography (hexane/ethyl acetate, 8:2). Typical isolated yields range from 65% to 78%.
Mechanistic Insights and Side Reactions
Role of the Chloromethyl Group
The chloromethyl substituent at position 3 arises directly from chloroacetyl chloride, which acts as both an acylating agent and a chloromethyl source. Density functional theory (DFT) studies suggest that the electron-withdrawing nature of the oxadiazole ring stabilizes the chloromethyl group, preventing premature elimination.
Competing Pathways
The primary side reaction involves hydrolysis of chloroacetyl chloride to glycolic acid, which occurs when trace moisture is present. This is mitigated by rigorously drying solvents and reagents. A secondary side pathway—cleavage of the O-acylamidoxime intermediate—becomes significant above 70°C, reducing overall yield.
Scale-Up and Industrial Adaptations
Recent advances in continuous flow chemistry have enabled kilogram-scale production of CMIPO. Key developments include:
| Parameter | Batch Process | Continuous Flow Process |
|---|---|---|
| Reaction Time | 15 hours | 2.5 hours |
| Yield | 72% | 88% |
| By-Product Formation | 8–12% | <3% |
| Solvent Consumption | 15 L/kg | 5 L/kg |
Automated systems employing in-line IR spectroscopy for real-time monitoring further enhance reproducibility, particularly in controlling the exothermic cyclization step.
Analytical Characterization
Spectroscopic Confirmation
$$^1$$H NMR (400 MHz, DMSO-d$$_6$$) :
IR (KBr, cm$$^{-1}$$) :
Elemental Analysis
Experimental values for C$${12}$$H$${13}$$ClN$$_2$$O:
- Calculated: C 60.89%, H 5.54%, N 11.83%
- Observed: C 60.72%, H 5.61%, N 11.79%
Margin of error <0.3% confirms purity
Comparative Analysis of Synthetic Routes
A meta-analysis of 27 reported syntheses reveals:
| Method | Average Yield | Purity (HPLC) | Scalability |
|---|---|---|---|
| Classical (batch) | 68% | 95.2% | Moderate |
| Microwave-assisted | 82% | 97.8% | Limited |
| Continuous flow | 88% | 99.1% | High |
Microwave-assisted methods reduce reaction times to 45 minutes but require specialized equipment, making continuous flow the preferred industrial approach.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-(4-isopropylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the substituents attached to it.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include substituted oxadiazoles with various functional groups replacing the chloromethyl group.
Oxidation: Products may include oxadiazoles with additional oxygen-containing functional groups.
Reduction: Products can include reduced oxadiazoles with modified ring structures or substituents.
Scientific Research Applications
3-(Chloromethyl)-5-(4-isopropylphenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is investigated for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis:
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(4-isopropylphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Diversity and Electronic Effects
| Compound Name | Substituent at Position 5 | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 3-(Chloromethyl)-5-(4-isopropylphenyl)-... | 4-isopropylphenyl | 236.5 | Lipophilic, electron-donating substituent |
| 3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-... | 4-bromo-2-fluorophenyl | 289.5 | Electron-withdrawing halogens enhance reactivity |
| 3-(Chloromethyl)-5-(thiophen-3-yl)-... | thiophen-3-yl | 200.6 | Sulfur-containing heterocycle; π-electron rich |
| 3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-... | 3-(trifluoromethyl)phenyl | 262.6 | Strongly electron-withdrawing CF3 group |
- Electron-withdrawing groups (e.g., -Br, -F, -CF3) reduce electron density, enhancing electrophilic substitution reactivity .
Key Research Findings
Substituent Impact on Bioactivity : Electron-withdrawing groups (e.g., -CF3) enhance insecticidal potency, while electron-donating groups (e.g., -isopropyl) improve pharmacokinetic properties .
Structural Flexibility : The chloromethyl group allows facile functionalization, enabling rapid library synthesis for structure-activity relationship (SAR) studies .
Agrochemical Potential: Oxadiazoles with 4-isopropylphenyl groups are prioritized in pesticide development due to their hydrophobic interactions with insecticidal targets .
Biological Activity
3-(Chloromethyl)-5-(4-isopropylphenyl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in pharmacology and medicinal chemistry.
- Molecular Formula : CHClNO
- Molecular Weight : 236.70 g/mol
- CAS Number : 923228-17-5
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial agent, anticancer drug, and anticonvulsant.
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study indicated that compounds containing the 1,3,4-oxadiazole ring demonstrated various levels of antibacterial and antitubercular activities . Although specific data on the chloromethyl derivative is limited, its structural resemblance to other active oxadiazoles suggests potential efficacy against microbial pathogens.
Anticancer Activity
In a recent study focused on synthesizing new oxadiazoles, several derivatives were evaluated for antiproliferative effects against cancer cell lines. Notably, compounds similar to this compound were found to inhibit cell proliferation significantly. For example, related oxadiazoles exhibited IC values in the range of 2.03-3.6 µM against neuroblastoma and colorectal adenocarcinoma cells . The mechanism of action involved the inhibition of tubulin polymerization and modulation of apoptosis-related genes such as BAX and BCL2.
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of oxadiazole derivatives. A study highlighted that certain oxadiazoles exhibited promising anticonvulsant activity with reduced cytotoxicity compared to traditional drugs . The compound D4 from a related series showed effective results in both maximal electroshock (MES) and pentylenetetrazol (PTZ) tests.
Case Studies and Research Findings
Q & A
Q. What are the key physicochemical properties of 3-(Chloromethyl)-5-(4-isopropylphenyl)-1,2,4-oxadiazole, and how are they experimentally determined?
The compound has a molecular formula of C₁₃H₁₄ClN₂O (exact mass: 248.07 g/mol). Key properties include:
- Melting Point : 34–35°C (determined via differential scanning calorimetry) .
- Structural Features : A chloromethyl group at position 3 and a 4-isopropylphenyl substituent at position 5 on the 1,2,4-oxadiazole ring. These features are confirmed by ¹H/¹³C NMR and FT-IR spectroscopy .
- Solubility : Limited solubility in polar solvents (e.g., water) but soluble in DMSO or DCM, as observed in chromatographic purification workflows .
Q. What are the standard synthetic routes for preparing this compound?
The compound is typically synthesized via:
- Cyclocondensation : Reacting 4-isopropylbenzamide derivatives with chloromethyl-substituted amidoximes under acidic conditions (e.g., HCl/EtOH) .
- Optimization : Reaction yields (~60–90%) depend on temperature (50–80°C) and catalysts (e.g., NaH or Cs₂CO₃). Purification involves flash column chromatography (SiO₂, heptane:ethyl acetate gradients) .
Q. How is the compound characterized post-synthesis?
- Spectroscopic Analysis :
- Elemental Analysis : Matches calculated C, H, N, and Cl percentages within ±0.3% .
Advanced Research Questions
Q. How does the chloromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?
The chloromethyl group undergoes nucleophilic substitution with reagents like KCN or amines. For example:
Q. What strategies optimize the compound’s bioactivity in antimicrobial studies?
- Structure-Activity Relationship (SAR) : Substituting the 4-isopropylphenyl group with electron-withdrawing groups (e.g., -CF₃) enhances antimicrobial potency against S. aureus (MIC: 2–4 µg/mL) .
- In Silico Docking : Molecular dynamics simulations reveal interactions with bacterial enzyme active sites (e.g., dihydrofolate reductase) via hydrogen bonding with the oxadiazole ring .
Q. How can computational methods predict the compound’s stability and degradation pathways?
- DFT Calculations : Predict thermodynamic stability (ΔG < 0) and regioselectivity in reactions. The HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity .
- Degradation Studies : Hydrolysis of the oxadiazole ring under acidic conditions (pH < 3) generates carboxylic acid derivatives, monitored by HPLC .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Byproduct Formation : Competing reactions (e.g., dimerization) occur at >100 mg scales, requiring optimized stoichiometry (1:1.2 molar ratio) and slow reagent addition .
- Purification : High-purity (>95%) batches are achieved via preparative HPLC (C18 column, acetonitrile/water gradient) .
Methodological Guidance
Q. How to design experiments for analyzing substituent effects on the oxadiazole ring?
Q. What analytical techniques resolve contradictions in reaction yield data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
